N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide
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Overview
Description
N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide is a complex organic compound that incorporates the 8-hydroxyquinoline moiety, a bicyclic structure consisting of a pyridine ring fused to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the 8-hydroxyquinoline derivative. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol. This intermediate is then subjected to a series of reactions, including nitration and reduction, to introduce the nitrophenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can bind to metal ions such as iron and copper, inhibiting their catalytic activity in various biochemical pathways. This chelation disrupts processes such as DNA synthesis and repair, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and broad biological activity.
7-Bromoquinolin-8-ol: A brominated derivative with enhanced reactivity for further functionalization.
2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid: A similar compound targeting botulinum neurotoxins.
Uniqueness
N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide is unique due to the presence of both the nitrophenyl and 8-hydroxyquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12(2)20(25)22-17(14-5-8-15(9-6-14)23(26)27)16-10-7-13-4-3-11-21-18(13)19(16)24/h3-12,17,24H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANXRJHVXKIOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC=N3)C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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